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Compound of Interest

Compound Name: 2-(5-fluoro-1H-indol-3-yl)ethanol

Cat. No.: B012393 Get Quote

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For 2-(5-fluoro-
1H-indol-3-yl)ethanol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional

(COSY, HSQC, HMBC) NMR experiments is essential for the complete and unambiguous

assignment of all atomic positions and their connectivity.

Expert Insight: The 'Why' of a Multi-Modal NMR
Approach
While a simple ¹H NMR can provide a preliminary fingerprint, it is insufficient for absolute

confirmation. The presence of a fluorinated aromatic ring introduces complex spin-spin

couplings that can complicate the spectrum. Therefore, ¹³C NMR is used to confirm the carbon

skeleton, ¹⁹F NMR directly observes the fluorine environment, and 2D NMR techniques are

employed to piece the puzzle together definitively, correlating protons with their neighboring

protons (COSY) and their attached carbons (HSQC, HMBC). This multi-pronged approach

ensures the highest degree of confidence in the structural assignment.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 2-(5-fluoro-1H-indol-3-yl)ethanol
in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of

solvent is critical; CDCl₃ is common, but DMSO-d₆ is preferable if exchangeable protons

(NH, OH) are of key interest as it slows their exchange rate.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal

signal dispersion and resolution.[4]

¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30°

pulse angle, a 2-second relaxation delay, and 16-32 scans.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural

abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer

relaxation delay may be necessary.

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This experiment is

typically fast and highly sensitive.

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the

instrument's predefined parameter sets, optimizing for expected coupling constants.

Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum is based on the analysis of the parent compound, tryptophol,

and known substituent effects of fluorine on an indole ring.[5][6][7]

Table 1: Predicted ¹H NMR Assignments for 2-(5-fluoro-1H-indol-3-yl)ethanol in CDCl₃
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

H-1 (NH) ~8.10 br s -

Typical chemical

shift for an indole

NH proton; broad

due to

quadrupole

effects and

potential

exchange.

H-4 ~7.28 dd
J_HF ≈ 9.6 Hz,

J_HH ≈ 2.4 Hz

Doublet of

doublets due to

ortho coupling

with fluorine and

meta coupling

with H-6.

H-2 ~7.05 s -

Singlet proton on

the pyrrole ring,

characteristic of

3-substituted

indoles.

H-6 ~6.95 td
J_HH ≈ 9.0 Hz,

J_HF ≈ 2.5 Hz

Triplet of

doublets due to

ortho coupling

with H-7, ortho

coupling with

fluorine, and

meta coupling

with H-4.

H-7 ~7.25 dd J_HH ≈ 8.7 Hz,

J_HF ≈ 4.5 Hz

Doublet of

doublets due to

ortho coupling

with H-6 and
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meta coupling

with fluorine.

-CH₂- (α to

indole)
~3.00 t J ≈ 6.5 Hz

Triplet due to

coupling with the

adjacent β-CH₂

group.

-CH₂- (β to

indole)
~3.90 t J ≈ 6.5 Hz

Triplet due to

coupling with the

α-CH₂ group;

deshielded by

the adjacent -OH

group.

-OH ~1.50 br s -

Chemical shift is

variable and

depends on

concentration

and solvent;

often a broad

singlet.

Predicted ¹³C NMR and ¹⁹F NMR Spectral Data
The ¹³C NMR spectrum is predicted based on general indole chemical shifts and the known

effects of fluorine substitution.[4][8] The fluorine atom causes a strong deshielding effect

(downfield shift) on the carbon it is attached to (C-5) and introduces characteristic C-F coupling

constants.

Table 2: Predicted ¹³C and ¹⁹F NMR Assignments
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Nucleus Atom Assignment
Predicted Chemical
Shift (δ, ppm)

Key Feature

¹³C C-5 ~158.0
Large ¹J_CF coupling

(~235 Hz)

¹³C C-7a ~132.8

¹³C C-3a ~128.8

¹³C C-2 ~123.5

¹³C C-4 ~112.0
²J_CF coupling (~26

Hz)

¹³C C-3 ~111.8

¹³C C-7 ~111.6

¹³C C-6 ~110.0
²J_CF coupling (~25

Hz)

¹³C -CH₂- (β to indole) ~62.5

¹³C -CH₂- (α to indole) ~28.5

¹⁹F F-5 ~ -125.0 Relative to CFCl₃

Workflow for 2D NMR Structural Confirmation
2D NMR experiments provide the definitive connections to assemble the molecular structure.

The workflow below illustrates how these experiments work in concert to validate the

assignments.
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Caption: Workflow for unambiguous structural assignment using 2D NMR.

Part 2: Molecular Weight and Fragmentation
Analysis by Mass Spectrometry
Mass spectrometry serves as an orthogonal technique to NMR, confirming the molecular

weight and providing structural information through fragmentation analysis. The choice of

ionization technique is crucial for obtaining the desired information.

Expert Insight: Selecting the Right Ionization Method
Electrospray Ionization (ESI): This is a soft ionization technique ideal for accurately

determining the molecular weight of the parent compound. It typically generates the

protonated molecular ion [M+H]⁺ with minimal fragmentation, making it perfect for confirming

the elemental formula via high-resolution mass spectrometry (HRMS).
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Electron Ionization (EI): This is a hard ionization technique that induces extensive and

reproducible fragmentation. The resulting fragmentation pattern is a unique "fingerprint" of

the molecule that can be used to confirm the connectivity of its substructures, such as the

indole core and the ethanol side chain.

Experimental Protocol: Mass Spectrometry Data
Acquisition

ESI-MS (LC-MS):

Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like

methanol or acetonitrile.

Infuse the sample directly into the ESI source or inject it into a liquid chromatograph (LC)

coupled to the mass spectrometer.

Acquire data in positive ion mode to observe the [M+H]⁺ and other adducts (e.g.,

[M+Na]⁺).

EI-MS (GC-MS):

Prepare a slightly more concentrated solution in a volatile solvent (e.g., dichloromethane

or ethyl acetate).

Inject the sample into a gas chromatograph (GC) to separate it from any impurities before

it enters the EI source.

The standard electron energy of 70 eV is used to generate a reproducible fragmentation

pattern.

Predicted Mass Spectrometry Data
The molecular formula of 2-(5-fluoro-1H-indol-3-yl)ethanol is C₁₀H₁₀FNO, with an exact

monoisotopic mass of 179.0746 g/mol .[1]

Table 3: Predicted ESI-MS High-Resolution Data
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Ion Calculated m/z Observed m/z (Predicted)

[M+H]⁺ 180.0824 ~180.0824 ± 5 ppm

[M+Na]⁺ 202.0643 ~202.0643 ± 5 ppm

Predicted EI-MS Fragmentation Pathway
The fragmentation of tryptophol and its derivatives in an EI source is well-characterized.[9] The

primary fragmentation event is the cleavage of the Cα-Cβ bond of the ethyl side chain, which is

favorable because it leads to the formation of a highly stable, resonance-stabilized 5-fluoro-

skatole cation.

Molecular Ion [M]⁺˙
m/z = 179

Loss of •CH₂OH
(β-cleavage)

5-Fluoro-Skatole Cation
m/z = 148

Further Fragmentation
(e.g., loss of HCN)

Fragment
m/z = 121

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway in EI-MS.
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Table 4: Predicted Major EI-MS Fragment Ions

m/z
Proposed Fragment
Structure

Rationale

179 [C₁₀H₁₀FNO]⁺˙ Molecular Ion

148 [C₉H₇FN]⁺

Base Peak. Formation of the

stable 5-fluoro-skatole cation

via loss of the •CH₂OH radical.

121 [C₈H₆F]⁺
Loss of HCN from the m/z 148

fragment.

Conclusion: A Self-Validating Analytical Approach
The structural elucidation of 2-(5-fluoro-1H-indol-3-yl)ethanol is achieved with high

confidence by integrating a suite of NMR and MS techniques. NMR spectroscopy provides a

detailed map of the atomic connectivity, with 2D experiments serving to rigorously confirm the

assignment of the fluorinated indole core and the ethanol side chain. Mass spectrometry

provides orthogonal validation, confirming the molecular formula through high-resolution ESI-

MS and substantiating the structural framework through the predictable fragmentation patterns

observed in EI-MS. This combined, multi-faceted approach represents a robust, self-validating

system essential for the rigorous quality control demanded in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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